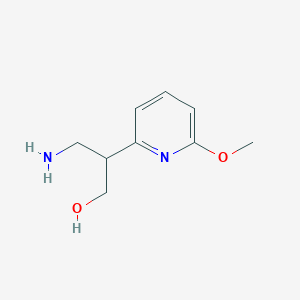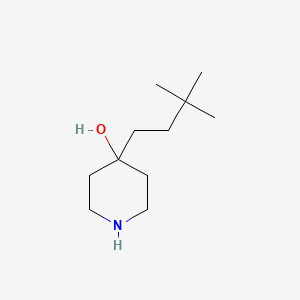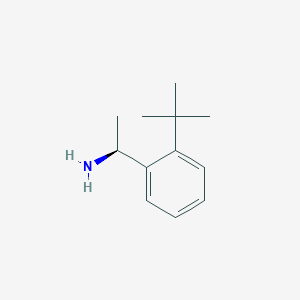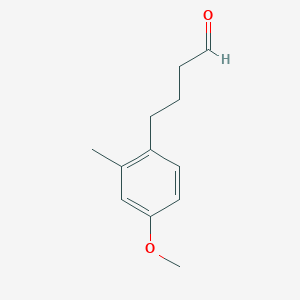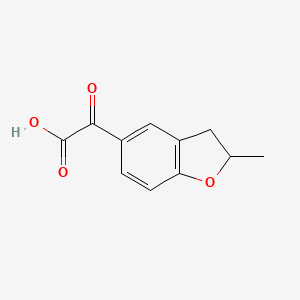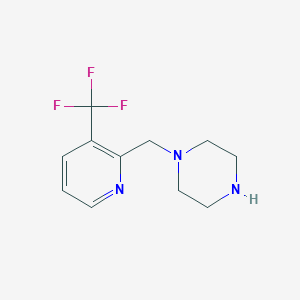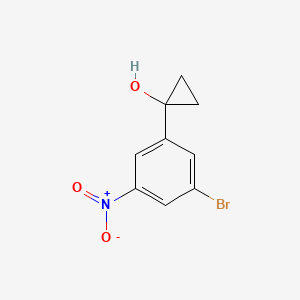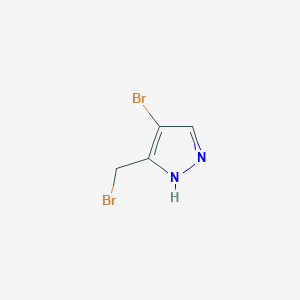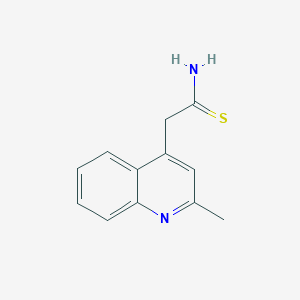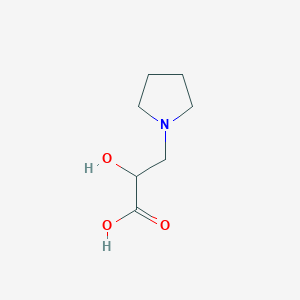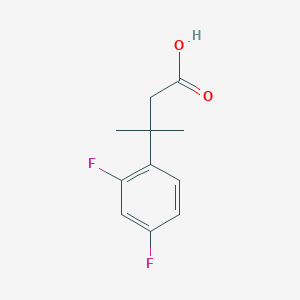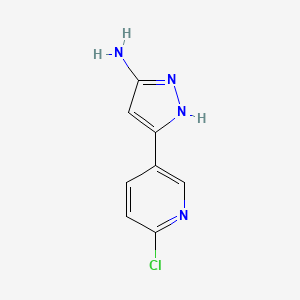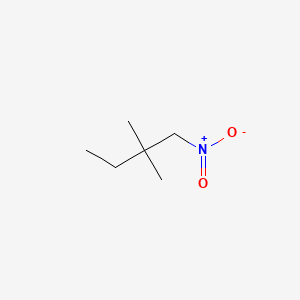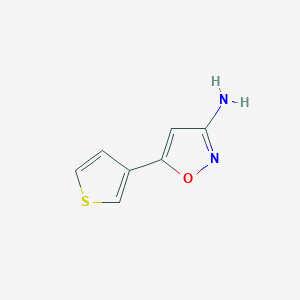
methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom and an amino group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Amination: The brominated pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group.
Esterification: The resulting compound is esterified with methyl acetate under acidic conditions.
Formation of the hydrobromide salt: The final step involves the reaction of the esterified compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium thiolate, ammonia, or sodium alkoxide in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of nitro-pyrazole derivatives.
Reduction: Formation of primary amine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-bromo-1H-pyrazole: Lacks the ester and hydrobromide groups, making it less versatile in synthetic applications.
Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(5-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid: Lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide is unique due to its combination of functional groups, which provide a balance of reactivity and stability
Properties
Molecular Formula |
C6H9Br2N3O2 |
|---|---|
Molecular Weight |
314.96 g/mol |
IUPAC Name |
methyl 2-(5-amino-4-bromopyrazol-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C6H8BrN3O2.BrH/c1-12-5(11)3-10-6(8)4(7)2-9-10;/h2H,3,8H2,1H3;1H |
InChI Key |
GCXGSLRDSSJAQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=C(C=N1)Br)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


